molecular formula C19H16ClNO3S B7543536 N-{[1,1'-biphenyl]-2-yl}-5-chloro-2-methoxybenzene-1-sulfonamide

N-{[1,1'-biphenyl]-2-yl}-5-chloro-2-methoxybenzene-1-sulfonamide

Cat. No.: B7543536
M. Wt: 373.9 g/mol
InChI Key: UVYDPXWOJLBJML-UHFFFAOYSA-N
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Description

N-{[1,1’-biphenyl]-2-yl}-5-chloro-2-methoxybenzene-1-sulfonamide is a complex organic compound that features a biphenyl core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The biphenyl moiety is a common structural motif in many biologically active compounds, making this compound of significant interest to researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1,1’-biphenyl]-2-yl}-5-chloro-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the functionalization of the biphenyl core. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and controlled synthesis of complex molecules. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[1,1’-biphenyl]-2-yl}-5-chloro-2-methoxybenzene-1-sulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce biphenyl alcohols .

Mechanism of Action

The mechanism of action of N-{[1,1’-biphenyl]-2-yl}-5-chloro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The biphenyl core allows for π-π stacking interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the sulfonamide group can form hydrogen bonds with amino acid residues, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1,1’-biphenyl]-2-yl}-5-chloro-2-methoxybenzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(2-phenylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3S/c1-24-18-12-11-15(20)13-19(18)25(22,23)21-17-10-6-5-9-16(17)14-7-3-2-4-8-14/h2-13,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYDPXWOJLBJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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